Rose oxide - 16409-43-1

Rose oxide

Catalog Number: EVT-302077
CAS Number: 16409-43-1
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rose oxide is a member of the class of oxanes that is tetrahydro-2H-pyran which is substituted at positions 2 and 4 by an isoprop-1-enyl group and a methyl group, respectively. Organic compound of the pyran class and the monoterpene class and a fragrance found in roses and rose oil. All four possible stereoisomers are known; the 2S,4R and 2S,4S diastereoisomers [also known as the (-)-cis- and (-)-trans-isomers, respectively] are the main constituents in several essential oils and are used as a food flavouring and in perfumes and cosmetics. It has a role as a plant metabolite. It is a monoterpenoid, a member of oxanes and an olefinic compound.
Rose oxide, also known as fema 3236 or rose oxide levo, belongs to the class of organic compounds known as oxanes. Oxanes are compounds containing an oxane (tetrahydropyran) ring, which is a six-member saturated aliphatic heterocycle with one oxygen atom and five carbon atoms. Rose oxide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, rose oxide is primarily located in the membrane (predicted from logP). Rose oxide is a fresh, geranium, and green tasting compound that can be found in black elderberry, ginger, lemon balm, and peppermint. This makes rose oxide a potential biomarker for the consumption of these food products.

Citronellol

Relevance: Citronellol is a key precursor in the biosynthesis of Rose Oxide in various plant species, including roses and geraniums. [, , , , , ] Enzymes within these plants catalyze the oxidation and cyclization of citronellol, ultimately forming the characteristic rose oxide aroma compound. [, , ] The specific enantiomers of citronellol and rose oxide present in a plant can influence the final scent profile. []

Geranyl diol I

Relevance: Geranyl diol I is a precursor to Rose Oxide in grapes. During alcoholic fermentation, yeast can reduce Geranyl diol I to Citronellyl diol I, which subsequently undergoes acid-catalyzed cyclization to form rose oxide. [] This process contributes to the complex aroma profile of wines, particularly Gewürztraminer varieties. []

Citronellyl diol I

Relevance: Citronellyl diol I is a direct precursor to Rose Oxide. [, ] It is formed by the reduction of Geranyl diol I by yeast during alcoholic fermentation. Acid-catalyzed cyclization of Citronellyl diol I leads to the formation of both cis and trans isomers of rose oxide, influencing the final aroma of the wine. []

Rose Oxide Ketone

Relevance: Rose oxide ketone is believed to be biosynthesized from Rose Oxide in Pelargonium species. [] This relationship suggests a biosynthetic pathway where rose oxide acts as a precursor, undergoing further enzymatic modification to form the ketone derivative. [] The presence and enantiomeric ratios of both compounds can be used to determine the authenticity of geranium oils. []

α-Terpineol

Relevance: Similar to linalool, α-terpineol interacts with Rose Oxide in Gewürztraminer wines, affecting the overall aroma perception. [] Studies have shown that varying concentrations of linalool and α-terpineol can either accentuate or mask the influence of different rose oxide enantiomeric ratios on the wine's aroma profile. []

(2E, 4E)-2, 4-Octadienal

Relevance: (2E, 4E)-2, 4-Octadienal, along with (-)-cis-Rose Oxide, has been identified as a key volatile compound responsible for the distinct flowery, fresh, and sweet aroma of spring-picked white tea compared to autumn-picked white tea. []

Caramel furanone

Relevance: Caramel furanone was found to be a significant volatile compound in spring-picked white tea compared to autumn-picked white tea. [] This difference, along with variations in other compounds like (-)-cis-Rose Oxide, contributes to the distinct flavor profiles associated with teas harvested in different seasons.

Sabinene

Relevance: Sabinene was found in higher concentrations in spring-picked white tea compared to autumn-picked white tea. [] This difference in volatile profiles, including variations in compounds like (-)-cis-Rose Oxide, contributes to the unique sensory characteristics of teas harvested in different seasons.

(3S)-3,7-Dimethyl-7-hydroxyoct-5-enyl-O-β-D-glucopyranoside

Compound Description: (3S)-3,7-Dimethyl-7-hydroxyoct-5-enyl-O-β-D-glucopyranoside is a glucoside naturally occurring in Rosa damascena Mill (Damask rose) flowers. It serves as a precursor to aroma compounds. []

Relevance: This compound is a direct precursor to Rose Oxide in Damask roses. [] Upon hydrolysis, catalyzed by enzymes or acidic conditions, it releases the aglycone, which then readily cyclizes to form rose oxide isomers, contributing to the characteristic rose aroma. []

Properties

CAS Number

16409-43-1

Product Name

Rose oxide

IUPAC Name

4-methyl-2-(2-methylprop-1-enyl)oxane

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3

InChI Key

CZCBTSFUTPZVKJ-UHFFFAOYSA-N

SMILES

CC1CCOC(C1)C=C(C)C

Solubility

Slightly soluble in water; soluble in oils
soluble (in ethanol)

Synonyms

ose oxide
rose-oxide

Canonical SMILES

CC1CCOC(C1)C=C(C)C

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